molecular formula C21H18FN3O6 B313237 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B313237
M. Wt: 427.4 g/mol
InChI Key: GAIUOWGHCALPJR-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining benzodioxole, imidazolidinyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This involves the reaction of catechol with ethyl bromoacetate under basic conditions to form the ethoxybenzodioxole intermediate.

    Imidazolidinyl Ring Formation: The intermediate is then reacted with an appropriate isocyanate to form the imidazolidinyl ring.

    Coupling with Fluorophenyl Acetamide: The final step involves coupling the imidazolidinyl intermediate with 4-fluorophenyl acetamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties could be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving its target enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}-N-(2-methylphenyl)acetamide
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

The uniqueness of 2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups and therefore exhibit different reactivity and applications.

Properties

Molecular Formula

C21H18FN3O6

Molecular Weight

427.4 g/mol

IUPAC Name

2-[(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H18FN3O6/c1-2-29-16-9-18-17(30-11-31-18)8-12(16)7-15-20(27)25(21(28)24-15)10-19(26)23-14-5-3-13(22)4-6-14/h3-9H,2,10-11H2,1H3,(H,23,26)(H,24,28)/b15-7+

InChI Key

GAIUOWGHCALPJR-VIZOYTHASA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2

SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2

Canonical SMILES

CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2

Origin of Product

United States

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